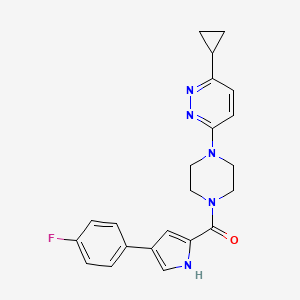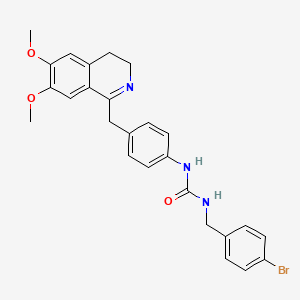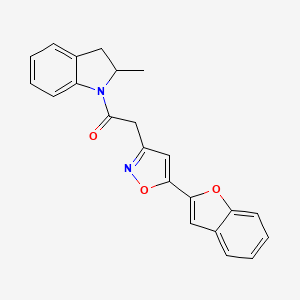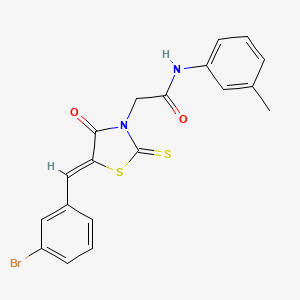![molecular formula C11H16ClN5O2 B2860616 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol CAS No. 1351393-86-6](/img/structure/B2860616.png)
2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of an amino group, a methoxy group, and a tetrazole ring attached to a phenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative undergoes substitution with an amino group and a methoxy group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups can produce corresponding amines .
科学的研究の応用
2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrazole ring can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
2-amino-4-methoxyphenol: Shares the phenol and amino groups but lacks the tetrazole ring.
2-amino-6-methoxybenzothiazole: Contains a benzothiazole ring instead of the tetrazole ring.
2-amino-6-methoxyphenol: Similar structure but without the tetrazole ring.
Uniqueness
The presence of the tetrazole ring in 2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol distinguishes it from other similar compounds. This unique structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications .
特性
IUPAC Name |
2-amino-6-methoxy-4-(2-propan-2-yltetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-6(2)16-14-11(13-15-16)7-4-8(12)10(17)9(5-7)18-3/h4-6,17H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQDWGILSDPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2860537.png)
![4-Tert-butyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2860538.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B2860539.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile](/img/structure/B2860540.png)



![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2860545.png)
![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2860546.png)
![Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2860547.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B2860548.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B2860551.png)
![4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2860552.png)
